molecular formula C14H9ClN2OS B5545791 3-[5-(3-chlorophenyl)-2-furyl]-2-cyano-2-propenethioamide

3-[5-(3-chlorophenyl)-2-furyl]-2-cyano-2-propenethioamide

Cat. No. B5545791
M. Wt: 288.8 g/mol
InChI Key: ZWRLBTCGNQBLLV-JXMROGBWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-[5-(3-chlorophenyl)-2-furyl]-2-cyano-2-propenethioamide, also known as CP-690550, is a small molecule inhibitor of Janus kinase 3 (JAK3). JAK3 is a tyrosine kinase that plays a critical role in the signaling pathway of cytokines involved in immune response. CP-690550 has been extensively studied for its potential therapeutic use in various autoimmune diseases, such as rheumatoid arthritis, psoriasis, and lupus.

Scientific Research Applications

Photochemical Reactions and Photophysical Properties

The compound 3-[5-(3-chlorophenyl)-2-furyl]-2-cyano-2-propenethioamide and its derivatives have been studied for their role in photochemical reactions. For instance, similar compounds have been used in tandem photoarylation-photoisomerization studies, exhibiting unique photophysical properties and acting as singlet-oxygen sensitizers in photo-oxidation processes (Amati et al., 2010).

Ligand Synthesis in Catalytic Systems

These compounds are also pivotal in the synthesis of ligands for catalytic systems. For instance, (2-furyl)phenyl(2-pyridyl)phosphine, a derivative, has been synthesized and shown to be highly active in catalytic systems like alkoxycarbonylation of terminal alkynes (Scrivanti et al., 2001).

Microwave-Assisted Synthesis

In the field of organic synthesis, compounds like 2-aryl-5-[5′-(4″-chlorophenyl)-2′-furyl]-1,3,4-oxadiazoles have been synthesized using microwave irradiation, demonstrating an efficient and rapid method of producing these compounds with high yield (Li Zheng, 2004).

Photophysical Studies

Studies involving the photophysical examination of these compounds are significant. For instance, research on the intramolecular reactions of alkynes with furans and electron-rich arenes catalyzed by PtCl2 has provided insights into the role of platinum carbenes as intermediates (Martín‐Matute et al., 2003).

Photophysical and Optical Applications

Further research into the photophysical and optical properties of these compounds has found applications in fields like liquid crystal technology and organic electronics. Their unique optical properties make them suitable for use in materials like donor–acceptor polymers and in the study of liquid crystalline materials (Xu et al., 2015); (Miyake et al., 1984).

Organic Solar Cells

In the context of renewable energy, derivatives of this compound have been explored in the synthesis of small molecules for efficient organic solar cells. Their molecular structure and properties make them ideal candidates for electron donors in solar cell applications (Bai et al., 2014).

properties

IUPAC Name

(E)-3-[5-(3-chlorophenyl)furan-2-yl]-2-cyanoprop-2-enethioamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9ClN2OS/c15-11-3-1-2-9(6-11)13-5-4-12(18-13)7-10(8-16)14(17)19/h1-7H,(H2,17,19)/b10-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWRLBTCGNQBLLV-JXMROGBWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)C2=CC=C(O2)C=C(C#N)C(=S)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC(=C1)Cl)C2=CC=C(O2)/C=C(\C#N)/C(=S)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9ClN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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